1-Naphthalenemethanol, 2-(trimethylsilyl)- 1-Naphthalenemethanol, 2-(trimethylsilyl)-
Brand Name: Vulcanchem
CAS No.: 648894-97-7
VCID: VC16884071
InChI: InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3
SMILES:
Molecular Formula: C14H18OSi
Molecular Weight: 230.38 g/mol

1-Naphthalenemethanol, 2-(trimethylsilyl)-

CAS No.: 648894-97-7

Cat. No.: VC16884071

Molecular Formula: C14H18OSi

Molecular Weight: 230.38 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenemethanol, 2-(trimethylsilyl)- - 648894-97-7

Specification

CAS No. 648894-97-7
Molecular Formula C14H18OSi
Molecular Weight 230.38 g/mol
IUPAC Name (2-trimethylsilylnaphthalen-1-yl)methanol
Standard InChI InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3
Standard InChI Key LINWPJWHPKQWOS-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound, systematically named 2-(trimethylsilyl)-1-naphthalenemethanol, has the molecular formula C14H18OSi\text{C}_{14}\text{H}_{18}\text{OSi} and a molecular weight of 246.38 g/mol. Its structure consists of a naphthalene core substituted with a hydroxymethyl (-CH2_2OH) group at position 1 and a trimethylsilyl (-Si(CH3_3)3_3) group at position 2 (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC14H18OSi\text{C}_{14}\text{H}_{18}\text{OSi}
Molecular weight246.38 g/mol
IUPAC name2-(Trimethylsilyl)-1-naphthalenemethanol
CAS Registry NumberNot formally reported

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogous silylated naphthalenes exhibit distinct NMR signatures:

  • 1H^1\text{H} NMR: Trimethylsilyl protons resonate at δ 0.1–0.3 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .

  • 13C^{13}\text{C} NMR: The silicon-bound carbon typically shows a signal near δ 1.5 ppm, with aromatic carbons in the δ 120–140 ppm range .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-naphthalenemethanol, 2-(trimethylsilyl)- can be inferred from methods used for structurally related compounds:

Grignard Reaction with Trimethylsilyl Reagents

A plausible route involves the reaction of 1-naphthalenemethanol with chlorotrimethylsilane (TMSCI) in the presence of a base such as triethylamine:

1-Naphthalenemethanol+ClSi(CH3)3Et3N2-(Trimethylsilyl)-1-naphthalenemethanol+HCl\text{1-Naphthalenemethanol} + \text{ClSi(CH}_3\text{)}_3 \xrightarrow{\text{Et}_3\text{N}} \text{2-(Trimethylsilyl)-1-naphthalenemethanol} + \text{HCl}

This method mirrors the silylation of ethanol derivatives .

Directed Ortho-Metalation (DoM)

Alternative approaches may employ directed metalation strategies, where a directing group (e.g., -OH) facilitates selective silylation at the ortho position. For example, treatment of 1-naphthalenemethanol with LDA (lithium diisopropylamide) followed by TMSCI could yield the target compound .

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure. Purity is confirmed by GC-MS or 1H^1\text{H} NMR .

Physicochemical Properties

Physical State and Solubility

The compound is expected to be a colorless liquid at room temperature, analogous to 2-(trimethylsilyl)ethanol (density: 0.825 g/mL) . It is likely soluble in organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether but hydrolyzes slowly in aqueous media.

Table 2: Predicted Physical Properties

PropertyValue
Boiling point180–190°C (estimated)
Density1.05–1.10 g/cm3^3
Refractive index1.55–1.58 (nD20_\text{D}^{20})

Stability and Reactivity

  • Hydrolytic Sensitivity: The trimethylsilyl group confers stability against neutral water but undergoes cleavage under acidic or basic conditions .

  • Thermal Stability: Decomposes above 250°C, releasing siloxanes and naphthalene derivatives.

Applications in Organic Synthesis

Protecting Group Strategy

The trimethylsilyl moiety serves as a temporary protecting group for hydroxyl functionalities, enabling selective reactions at other sites. For instance, it could mask the methanol group during Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Intermediate in Pharmaceutical Synthesis

Silylated naphthalenemethanols are precursors to bioactive molecules. For example, similar compounds participate in mechanochemical difluoromethylation reactions for drug candidates .

Recent Advances and Research Directions

Mechanochemical Applications

Emerging techniques, such as solvent-free ball milling, have been employed for silylation reactions. These methods reduce waste and improve yields compared to traditional approaches .

Catalytic Asymmetric Synthesis

Chiral variants of silylated naphthalenemethanols could be synthesized using enantioselective catalysts, expanding their utility in asymmetric catalysis.

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